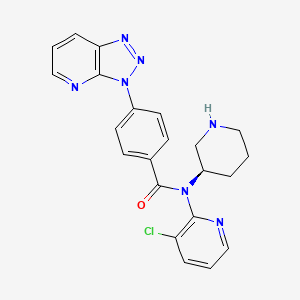

PF-06446846

Description

Properties

IUPAC Name |

N-(3-chloropyridin-2-yl)-N-[(3R)-piperidin-3-yl]-4-(triazolo[4,5-b]pyridin-3-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClN7O/c23-18-5-2-12-25-20(18)29(17-4-1-11-24-14-17)22(31)15-7-9-16(10-8-15)30-21-19(27-28-30)6-3-13-26-21/h2-3,5-10,12-13,17,24H,1,4,11,14H2/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDTXHWQFIXYHCL-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)N(C2=C(C=CC=N2)Cl)C(=O)C3=CC=C(C=C3)N4C5=C(C=CC=N5)N=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CNC1)N(C2=C(C=CC=N2)Cl)C(=O)C3=CC=C(C=C3)N4C5=C(C=CC=N5)N=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClN7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

PF-06446846 mechanism of action on ribosome

An In-depth Technical Guide on the Ribosomal Mechanism of Action of PF-06446846

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-06446846 is a first-in-class small molecule that demonstrates a novel mechanism of action by selectively inhibiting the translation of specific proteins, most notably Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9).[1][2][3][4] Unlike traditional translation inhibitors that globally suppress protein synthesis, PF-06446846 targets the human 80S ribosome in a transcript- and nascent chain-dependent manner.[1][2] It binds within the ribosomal exit tunnel, and in concert with a specific nascent polypeptide sequence, induces translational stalling.[1][5][6] This highly selective mechanism, elucidated through a combination of ribosome profiling, biochemical assays, and cryogenic electron microscopy (cryo-EM), reveals an unexpected tunability of the human ribosome.[1][5] This guide provides a comprehensive overview of the molecular interactions, quantitative data, and key experimental methodologies that define the unique ribosomal mechanism of PF-06446846.

Core Mechanism of Action: Nascent Chain-Dependent Ribosomal Stalling

The primary mechanism of PF-06446846 is the induction of ribosomal stalling during the elongation phase of translation.[1] This is not a global effect on all translating ribosomes but is restricted to a small subset of transcripts.[1][7] The key determinant of this selectivity is the amino acid sequence of the nascent polypeptide chain as it passes through the ribosomal exit tunnel.[1][3]

For its primary target, PCSK9, PF-06446846 induces the ribosome to stall specifically around codon 34.[1][3][8][9] This stalling event is mediated by the interaction between the drug, specific residues of the 28S ribosomal RNA (rRNA) forming the exit tunnel wall, and the emerging PCSK9 nascent chain.[5][7] The compound essentially acts as a molecular wedge, trapping a specific conformation of the nascent peptide within the tunnel, which in turn prevents translocation and further elongation.[7] This leads to a significant and selective reduction in the production of the target protein.[1]

Structural Basis of Ribosome Interaction

Cryo-electron microscopy studies have provided high-resolution structural insights into the binding of PF-06446846 (also referred to as PF846 in structural studies) to the human ribosome.[5][6]

-

Binding Pocket: PF-06446846 binds within the large ribosomal subunit's exit tunnel, in a distinct, eukaryotic-specific pocket formed by nucleotides of the 28S rRNA.[5][6] This location is separate from the peptidyl transferase center, explaining why it doesn't inhibit peptide bond formation directly.

-

Conformational Changes: The binding of the drug alters the path of the nascent polypeptide chain within the tunnel.[5][6] This induced fit, along with specific interactions with the nascent chain, is crucial for its stalling activity.

-

Ribosome State: The drug arrests the translating ribosome in a rotated state, which is an intermediate step in translocation. In this stalled conformation, the 3'-CCA end of the peptidyl-tRNA is improperly docked in the peptidyl transferase center, thereby preventing the next step in elongation.[5][6]

Quantitative Pharmacological Data

Biochemical and cell-based assays have quantified the potency and binding affinity of PF-06446846. The data highlights its activity on its target pathway and its direct interaction with the ribosome.

| Parameter | Description | Value | Assay System | Reference |

| IC50 | Inhibition of PCSK9 secretion | 0.3 µM | Huh7 cells | [4][10] |

| IC50 | Inhibition of PCSK9(1-35)-luciferase fusion protein expression | 2.0 µM | HeLa cell-free in vitro translation | [1][4] |

| Kd | Binding affinity to purified human ribosomes | 7.0 µM (95% CI: 5.5–8.4 µM) | Radioligand binding assay (3H-PF-06446846) | [1][11] |

| Bmax | Maximum binding capacity to purified human ribosomes | 28.7 pmol/mg (95% CI: 26.5–30.8 pmol/mg) | Radioligand binding assay (3H-PF-06446846) | [1][11] |

Key Experimental Protocols

The elucidation of PF-06446846's mechanism relied on a suite of advanced molecular biology and structural biology techniques.

Ribosome Profiling (Ribo-seq)

This technique was used to identify the precise locations of ribosomal stalling and to assess the selectivity of PF-06446846 across the entire translatome.[1]

-

Cell Treatment: Huh7 cells were treated with either 1.5 µM PF-06446846 or a vehicle control for a defined period (e.g., 10 minutes or 1 hour).[1]

-

Translation Arrest: Translation was arrested by the addition of cycloheximide.

-

Cell Lysis & Nuclease Digestion: Cells were lysed, and the extracts were treated with RNase I to digest mRNA not protected by ribosomes. This results in ribosome-protected fragments (RPFs).

-

Ribosome Isolation: Monosomes were isolated by sucrose density gradient centrifugation.

-

RPF Extraction: RNA fragments (RPFs) were extracted from the isolated monosomes.

-

Library Preparation: The RPFs were converted into a cDNA library suitable for deep sequencing. This involves 3' adapter ligation, reverse transcription, circularization, and PCR amplification.

-

Sequencing and Analysis: The library was sequenced, and the reads were mapped to the human genome. The density of reads at specific codons indicates the position of ribosomes. A significant pile-up of reads at a specific location in drug-treated samples compared to control indicates a stall site.[1]

In Vitro Translation (IVT) Assay

HeLa cell-free translation systems were used to confirm that PF-06446846 directly targets the translational machinery and to identify the minimal nascent chain sequence required for stalling.[1]

-

mRNA Template Preparation: mRNA constructs were synthesized, typically encoding a fusion protein such as a fragment of PCSK9 (e.g., the first 33 or 35 amino acids) fused to a reporter like luciferase.[1] Translation was driven by an IRES element (EMCV IRES) to bypass canonical initiation factors, confirming the drug's action during elongation.[1]

-

Reaction Setup: The IVT reaction was assembled using HeLa cell lysate, the mRNA template, amino acids (including a radiolabeled one like 35S-methionine if tracking protein synthesis directly), and an energy source.

-

Compound Addition: Reactions were run in the presence of varying concentrations of PF-06446846 or a vehicle control.

-

Incubation: The reaction was incubated at 30°C to allow for translation.

-

Quantification: If using a luciferase reporter, luciferase activity was measured using a luminometer. A decrease in luminescence in the presence of the drug indicates inhibition of translation.[1] This allowed for the determination of an IC50 value.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM was employed to solve the high-resolution structure of PF-06446846 bound to a stalled ribosome-nascent chain complex (RNC).[5]

-

Stalled RNC Preparation: Stalled RNCs were generated in a human cell-free in vitro translation system programmed with an mRNA encoding a stalling sequence (e.g., from the CDH1 gene, which also shows sensitivity). The translation reaction was performed in the presence of 50 µM PF-06446846.[5]

-

RNC Purification: The generated RNCs were affinity-purified using a tag incorporated into the nascent chain (e.g., a FLAG tag).[5]

-

Grid Preparation and Data Collection: The purified RNC solution was applied to a cryo-EM grid, vitrified in liquid ethane, and imaged using a transmission electron microscope.

-

Image Processing and 3D Reconstruction: Thousands of particle images were computationally picked, aligned, and classified. The final set of high-quality particle images was used to reconstruct a 3D density map of the stalled RNC-drug complex.

-

Model Building and Refinement: An atomic model of the ribosome, tRNAs, nascent chain, and PF-06446846 was built into the cryo-EM density map and refined to yield the final structure, revealing the precise binding site and interactions.[5]

Conclusion and Future Directions

The mechanism of PF-06446846 represents a paradigm shift in targeting cellular machinery. It demonstrates that the ribosome is not an undruggable, uniform catalyst but a highly dynamic complex that can be modulated with small molecules in a transcript-specific manner.[1][9][12] The exquisite selectivity is achieved through a tripartite interaction between the ribosome, the small molecule, and the nascent polypeptide chain. This discovery opens the door for developing novel therapeutics that target previously "undruggable" proteins by selectively inhibiting their synthesis.[1][7] Future research will likely focus on identifying the sequence and structural motifs within nascent chains that confer sensitivity to this class of molecules, enabling the rational design of new drugs to selectively inhibit the production of other disease-relevant proteins.

References

- 1. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Structural basis for selective stalling of human ribosome nascent chain complexes by a drug-like molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural basis for selective stalling of human ribosome nascent chain complexes by a drug-like molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New drug strategy: target the ribosome to halt protein production | Pfizer [pfizer.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain (Journal Article) | OSTI.GOV [osti.gov]

- 10. glpbio.com [glpbio.com]

- 11. researchgate.net [researchgate.net]

- 12. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain [escholarship.org]

The Molecular Target of PF-06446846: A Ribosome-Mediated Translational Arrest of PCSK9

A Technical Guide for Researchers and Drug Development Professionals

Abstract

PF-06446846 is a first-in-class small molecule that presents a novel mechanism of action for regulating protein expression. Its primary molecular target is the human 80S ribosome. Unlike traditional enzyme or receptor inhibitors, PF-06446846 selectively inhibits the translation of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) by inducing a sequence-specific stall during the elongation phase of protein synthesis.[1][2][3][4] This targeted translational arrest is mediated by the interaction of PF-06446846 with the nascent PCSK9 polypeptide chain within the ribosomal exit tunnel.[1][2][5] This guide provides an in-depth overview of the molecular target of PF-06446846, detailing the mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its function.

The Molecular Target: The Human Ribosome

The direct molecular target of PF-06446846 is the human ribosome, the cellular machinery responsible for protein synthesis.[1][6] Specifically, PF-06446846 engages the 80S ribosome during the translation of a select subset of messenger RNAs (mRNAs), with exceptional selectivity for PCSK9.[1][2] The compound binds within the ribosome exit tunnel, a channel through which the newly synthesized polypeptide chain emerges.[5]

Mechanism of Action: Sequence-Specific Translational Stalling

The inhibitory action of PF-06446846 is not a general blockade of protein synthesis. Instead, it induces a stall in the ribosome's progression along the mRNA in a manner dependent on the amino acid sequence of the nascent polypeptide chain.[1][7] For its primary target, PCSK9, this stalling event occurs specifically around codon 34 of the transcript.[1][2][7] This precise stalling prevents the synthesis of the full-length, functional PCSK9 protein.

The proposed mechanism involves PF-06446846 binding to a specific conformation of the nascent PCSK9 peptide within the exit tunnel, creating a steric hindrance that halts further elongation.[5] This sequence-specific interaction is a key feature of its selectivity, allowing it to target PCSK9 translation with minimal impact on the broader proteome.[1]

Signaling Pathway and Cellular Consequences

PF-06446846's targeting of PCSK9 translation has significant downstream effects on lipid metabolism. PCSK9 is a secreted protein that plays a critical role in regulating the levels of low-density lipoprotein (LDL) cholesterol in the bloodstream.[2][8] It functions by binding to the LDL receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation.[8] This reduction in LDLRs leads to decreased clearance of LDL cholesterol from the circulation.

By inhibiting the synthesis of PCSK9, PF-06446846 effectively increases the number of LDLRs on the cell surface, leading to enhanced clearance of LDL cholesterol.[1] This ultimately results in a reduction of plasma LDL cholesterol levels, a key therapeutic goal in the management of hypercholesterolemia and the prevention of cardiovascular disease.[1][5]

Quantitative Data Summary

The potency and selectivity of PF-06446846 have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

| In Vitro Activity | Parameter | Value | Cell Line/System | Reference |

| PCSK9 Secretion Inhibition | IC50 | 0.3 µM | Huh7 cells | [4][9] |

| PCSK9(1–35)-luciferase Expression Inhibition | IC50 | 2 µM | - | [4] |

| Cytotoxicity against rat Lin(-) cells | IC50 | 2.9 µM | Rat Bone Marrow | [4] |

| Cytotoxicity against human CD34+ cells | IC50 | 2.7 µM | Human CD34+ cells | [4] |

| In Vivo Activity (Rat Model) | Dose | Effect | Reference |

| Oral Administration | 5, 15, and 50 mg/kg daily for 14 days | Dose-dependent lowering of plasma PCSK9 | [1] |

| Oral Administration | 5, 15, and 50 mg/kg daily for 14 days | Reduction in total plasma cholesterol | [1] |

Experimental Protocols

The identification of the ribosome as the molecular target of PF-06446846 and the elucidation of its mechanism of action were achieved through a series of key experiments.

Ribosome Profiling

Ribosome profiling is a technique used to obtain a genome-wide snapshot of translation by sequencing ribosome-protected mRNA fragments.

Methodology:

-

Huh7 cells were treated with either PF-06446846 (1.5 µM) or a vehicle control for 10 minutes or 1 hour.[1]

-

Cells were lysed, and ribosomes were stalled on the mRNA using cycloheximide.

-

Nuclease digestion was performed to degrade mRNA not protected by ribosomes.

-

Ribosome-protected fragments (footprints) were isolated.

-

A sequencing library was prepared from the isolated RNA footprints.

-

Deep sequencing of the library was performed, and the reads were mapped to a reference genome.

-

The density of ribosome footprints at each codon was analyzed to identify ribosome stalling sites.[1]

Results: This technique revealed a distinct peak of ribosome density around codon 34 of the PCSK9 mRNA in cells treated with PF-06446846, indicating a specific stall site.[1]

In Vitro Translation Assays

Cell-free translation systems were utilized to confirm the direct effect of PF-06446846 on PCSK9 translation.

Methodology:

-

HeLa cell-based cell-free translation reactions were programmed with mRNAs encoding various luciferase fusion constructs (e.g., PCSK9-luciferase, PCSK9(1-35)-luciferase).[1][6]

-

Reactions were performed in the presence or absence of PF-06446846 (50 µM).[1][6]

-

Luciferase activity was measured as a readout of protein synthesis.[1][6]

Results: PF-06446846 inhibited the translation of PCSK9-luciferase and PCSK9(1-35)-luciferase fusions but not luciferase alone, demonstrating that the inhibitory effect is dependent on the N-terminal sequence of PCSK9.[1]

SILAC-Based Proteomics

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) was used to assess the selectivity of PF-06446846 on a proteome-wide scale.

Methodology:

-

Huh7 cells were cultured in media containing either "light" (normal) or "heavy" (isotope-labeled) essential amino acids.

-

"Heavy"-labeled cells were treated with PF-06446846 (0.25 µM or 1.25 µM) for 4 or 16 hours, while "light"-labeled cells served as a control.[1]

-

Cell lysates were combined, and proteins were digested into peptides.

-

Peptides were analyzed by mass spectrometry to quantify the relative abundance of "heavy" and "light" peptides for each protein.

Results: These experiments confirmed the high selectivity of PF-06446846 for inhibiting PCSK9 synthesis, with very few other proteins being significantly affected.[1]

Conclusion

PF-06446846 represents a paradigm shift in small molecule drug discovery, demonstrating that the human ribosome can be targeted to selectively inhibit the synthesis of a specific protein. Its molecular target is the 80S ribosome, and its mechanism of action involves the sequence-specific stalling of PCSK9 translation. This innovative approach holds therapeutic promise for the treatment of hypercholesterolemia and validates the ribosome as a druggable target for modulating the expression of previously "undruggable" proteins.

References

- 1. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. New drug strategy: target the ribosome to halt protein production | Pfizer [pfizer.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Regulation of PCSK9 Expression and Function: Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to PF-06446846: A Selective Inhibitor of PCSK9 Translation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of plasma low-density lipoprotein cholesterol (LDL-C) levels, making it a prime target for cardiovascular disease therapeutics. Small molecule inhibitors of protein translation represent a novel approach to targeting challenging proteins like PCSK9. This technical guide provides a comprehensive overview of PF-06446846, a first-in-class, orally active small molecule that selectively inhibits the translation of PCSK9. We will delve into its mechanism of action, present key quantitative data from preclinical studies, and provide detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers in the fields of cardiovascular disease, protein translation, and drug discovery.

Introduction

Elevated LDL-C is a major risk factor for atherosclerotic cardiovascular disease. PCSK9 promotes the degradation of the LDL receptor (LDLR), thereby reducing the clearance of LDL-C from the circulation[1]. Inhibition of PCSK9 function leads to increased LDLR levels on the surface of hepatocytes and a subsequent reduction in plasma LDL-C. While monoclonal antibodies targeting circulating PCSK9 have proven effective, there is a significant interest in the development of orally bioavailable small molecule inhibitors.

PF-06446846 is a novel small molecule that acts not by inhibiting the secreted PCSK9 protein, but by preventing its synthesis through a unique mechanism of selective translation inhibition[2]. This guide will explore the intricacies of this mechanism and provide the technical details necessary for its study.

Mechanism of Action: Selective Ribosome Stalling

PF-06446846 exerts its inhibitory effect by directly engaging the human ribosome during the translation of PCSK9 mRNA[2][3]. The binding of PF-06446846 to the ribosome is dependent on the specific amino acid sequence of the nascent polypeptide chain as it passes through the ribosome exit tunnel[2].

Specifically, PF-06446846 induces a stall in the 80S ribosome at or around codon 34 of the PCSK9 transcript[2][4]. This stalling is mediated by the interaction of the molecule with the nascent PCSK9 polypeptide chain within the ribosomal exit tunnel[2]. This event is highly selective; ribosome profiling studies have shown that PF-06446846 affects a very small fraction of the translatome, demonstrating a remarkable specificity for PCSK9[2].

The consequence of this ribosomal stalling is the premature termination of PCSK9 protein synthesis, leading to a decrease in the cellular and secreted levels of functional PCSK9 protein. This, in turn, increases the number of LDL receptors on the cell surface, enhancing the clearance of LDL-C from the bloodstream.

Quantitative Data

The following tables summarize the key quantitative data for PF-06446846 from in vitro and in vivo studies.

Table 1: In Vitro Activity of PF-06446846

| Parameter | Cell Line | Value | Reference |

| IC50 (PCSK9 Secretion) | Huh7 | 0.3 µM | [2][5] |

| IC50 (PCSK9(1–35)-luciferase expression) | HeLa cell-free | 2 µM | |

| Cytotoxicity (IC50) | Rat Lin(-) cells | 2.9 µM | |

| Cytotoxicity (IC50) | Human CD34+ cells | 2.7 µM |

Table 2: In Vivo Efficacy of PF-06446846 in Rats (14-Day Study)

| Dose (mg/kg/day, oral) | Plasma PCSK9 Reduction | Total Plasma Cholesterol Reduction | LDL-C Reduction | Reference |

| 5 | Dose-dependent | Dose-dependent | Dose-dependent | [2][5] |

| 15 | Dose-dependent | Dose-dependent | Dose-dependent | [2][5] |

| 50 | Dose-dependent | Dose-dependent | Dose-dependent | [2][5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of PF-06446846.

Cell Culture and PCSK9 Secretion Assay

This protocol describes how to measure the effect of PF-06446846 on the secretion of PCSK9 from the human hepatoma cell line, Huh7.

-

Cell Seeding:

-

Culture Huh7 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seed Huh7 cells in a 96-well plate at a density of 4 x 10^4 cells per well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare a serial dilution of PF-06446846 in DMEM.

-

The following day, replace the culture medium with fresh DMEM containing the desired concentrations of PF-06446846 or vehicle control (e.g., DMSO).

-

Incubate the cells for 24-48 hours.

-

-

Sample Collection and Analysis:

-

After incubation, collect the cell culture supernatant.

-

Quantify the concentration of secreted PCSK9 in the supernatant using a commercially available human PCSK9 ELISA kit, following the manufacturer's instructions.

-

Normalize the PCSK9 levels to the total protein concentration in the corresponding cell lysates, determined using a BCA protein assay.

-

Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

-

In Vitro Translation Assay

This protocol details the use of a HeLa cell-based cell-free translation system to assess the direct inhibitory effect of PF-06446846 on PCSK9 translation.

-

Template Preparation:

-

Generate mRNA constructs encoding full-length PCSK9 fused to a reporter gene (e.g., luciferase). As controls, create constructs with truncated PCSK9 sequences (e.g., PCSK9(1-35)-luciferase and PCSK9(1-33)-luciferase) and a luciferase-only construct.

-

Synthesize capped and polyadenylated mRNAs from these constructs using an in vitro transcription kit.

-

-

Translation Reaction:

-

Prepare translation reactions using a HeLa cell lysate-based in vitro translation kit.

-

To each reaction, add the in vitro transcribed mRNA template and PF-06446846 at various concentrations or a vehicle control.

-

Incubate the reactions at 30°C for a specified time (e.g., 90 minutes).

-

-

Analysis:

-

Measure the luciferase activity in each reaction using a luminometer and a luciferase assay reagent.

-

Express the results as a percentage of the luciferase activity in the vehicle-treated control.

-

Ribosome Profiling

Ribosome profiling is a powerful technique to map the positions of ribosomes on mRNA transcripts at a genome-wide scale, revealing the precise site of translational stalling induced by PF-06446846.

-

Cell Treatment and Lysis:

-

Treat Huh7 cells with PF-06446846 (e.g., 1.5 µM) or vehicle for a short duration (e.g., 10 minutes or 1 hour).

-

Lyse the cells in a buffer containing cycloheximide to arrest translating ribosomes.

-

-

Nuclease Digestion and Ribosome Footprint Isolation:

-

Treat the cell lysate with RNase I to digest mRNA regions not protected by ribosomes.

-

Isolate the ribosome-protected mRNA fragments (ribosome footprints) by ultracentrifugation through a sucrose gradient or by using size-exclusion chromatography.

-

-

Library Preparation and Sequencing:

-

Extract the RNA from the isolated ribosome-monosome fraction.

-

Perform polyacrylamide gel electrophoresis (PAGE) to size-select the ribosome footprints (typically ~28-30 nucleotides).

-

Ligate sequencing adapters to the 3' and 5' ends of the footprints.

-

Perform reverse transcription and PCR to generate a cDNA library.

-

Sequence the library using a high-throughput sequencing platform.

-

-

Data Analysis:

-

Align the sequencing reads to a reference genome/transcriptome.

-

Analyze the distribution of ribosome footprints along the transcripts. A significant accumulation of reads at a specific codon in the PF-06446846-treated sample compared to the control indicates a site of ribosome stalling.

-

In Vivo Efficacy Study in Rats

This protocol outlines a study to evaluate the in vivo effects of orally administered PF-06446846 on plasma PCSK9 and cholesterol levels in rats.

-

Animal Dosing:

-

Use male Sprague-Dawley rats.

-

Administer PF-06446846 orally via gavage once daily for 14 days at doses of 5, 15, and 50 mg/kg. A vehicle control group should also be included.

-

-

Plasma Collection:

-

Collect blood samples at various time points (e.g., 1, 3, 6, and 24 hours) after the first and subsequent doses to determine the pharmacokinetic and pharmacodynamic profiles.

-

-

Biochemical Analysis:

-

Measure plasma PCSK9 concentrations using a rat-specific PCSK9 ELISA kit.

-

Measure total plasma cholesterol, LDL-C, and high-density lipoprotein cholesterol (HDL-C) levels using standard enzymatic assays.

-

-

Data Analysis:

-

Analyze the changes in plasma PCSK9 and lipid levels over time and in response to different doses of PF-06446846.

-

Visualizations

The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.

References

PF-06446846: A Deep Dive into Its Unprecedented Selectivity for PCSK9

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide explores the remarkable selectivity of PF-06446846, a novel small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). Unlike traditional inhibitors that target the circulating protein, PF-06446846 employs a unique mechanism of action by selectively stalling the ribosomal translation of PCSK9 mRNA. This document provides a comprehensive overview of its selectivity profile, the experimental methodologies used for its characterization, and a visualization of its mechanism and the workflows to assess its specificity.

Quantitative Selectivity and Potency

The selectivity of PF-06446846 for PCSK9 is a result of its specific interaction with the nascent PCSK9 polypeptide chain within the ribosomal exit tunnel.[1][2][3] This interaction is sequence-dependent, leading to the stalling of the 80S ribosome specifically during the translation of PCSK9 mRNA around codon 34.[1][2][3][4] Ribosome profiling has demonstrated that this inhibitory action is highly specific, affecting a very small fraction of the translatome.[1][2][5]

| Parameter | Value | Cell/System | Notes |

| IC50 (PCSK9 Secretion) | 0.3 µM | Huh7 cells | Measures the concentration required to inhibit 50% of PCSK9 secretion from liver cells.[4][6] |

| IC50 (PCSK9 Translation) | 2 µM | Cell-free translation assay | Based on a PCSK9(1–35)-luciferase fusion construct.[6] |

| Kd (Binding to Ribosome) | 7.0 µM | Purified human ribosomes | Dissociation constant for the binding of PF-06446846 to the ribosome.[7] |

| Off-Target Profile | < 0.5% of transcripts affected | Ribosome Profiling in Huh7 cells | Demonstrates high selectivity for PCSK9 translation.[5] |

| Cytotoxicity IC50 | 2.9 µM | Rat bone marrow (Lin⁻) | Indicates potential for toxicity at higher concentrations.[6] |

| Cytotoxicity IC50 | 2.7 µM | Human CD34⁺ cells | Indicates potential for toxicity at higher concentrations.[6] |

Mechanism of Action: A Visual Representation

PF-06446846's mechanism is distinct from antibody-based PCSK9 inhibitors that bind to the extracellular protein. By targeting the synthesis of PCSK9, it prevents the protein from ever being secreted and promoting the degradation of the Low-Density Lipoprotein Receptor (LDLR). This ultimately leads to increased LDLR availability on the hepatocyte surface, enhancing the clearance of LDL-cholesterol from the circulation.[8]

Caption: Mechanism of PF-06446846 action on PCSK9 translation.

Experimental Protocols

The following sections outline the key experimental methodologies employed to characterize the selectivity and mechanism of action of PF-06446846.

Cell-Free Translation Assay

This assay is crucial for demonstrating the direct inhibitory effect of PF-06446846 on PCSK9 translation.

Objective: To quantify the inhibitory effect of PF-06446846 on the translation of PCSK9 mRNA in a controlled, cell-free environment.

Methodology:

-

Template Preparation: mRNA constructs encoding full-length PCSK9 or specific fragments (e.g., PCSK9(1-35)) fused to a reporter gene like luciferase are synthesized. A control mRNA encoding only luciferase is also prepared.[1]

-

Translation Reaction: HeLa-based cell-free translation extracts are programmed with the prepared mRNAs.

-

Compound Addition: Reactions are performed in the presence of varying concentrations of PF-06446846 or a vehicle control (e.g., DMSO). A typical concentration for initial screening is 50 µM.[1]

-

Incubation: The reactions are incubated under conditions that support protein synthesis.

-

Quantification: Luciferase activity is measured as a proxy for the amount of translated protein. A decrease in luciferase signal in the presence of PF-06446846 indicates translational inhibition.

-

Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the log concentration of PF-06446846.

Ribosome Profiling

Ribosome profiling provides a genome-wide snapshot of protein synthesis, enabling a comprehensive assessment of a compound's selectivity.

Objective: To identify which mRNAs are being actively translated and where ribosomes are stalled across the entire transcriptome in the presence of PF-06446846.

Methodology:

-

Cell Treatment: Huh7 cells are treated with PF-06446846 or a vehicle control for a defined period (e.g., 1 hour).[9]

-

Ribosome Stalling: Translation is arrested using a general elongation inhibitor like cycloheximide to trap ribosomes on the mRNA.

-

Nuclease Digestion: The cell lysate is treated with RNase to digest any mRNA not protected by ribosomes. The resulting ribosome-protected fragments (RPFs) are isolated.

-

Library Preparation and Sequencing: The RPFs are converted into a cDNA library and subjected to deep sequencing.

-

Data Analysis: The sequencing reads are mapped to a reference genome to determine the density and position of ribosomes on each transcript. A significant accumulation of reads at a specific codon in the PF-06446846-treated sample compared to the control indicates a stall site.[9]

Cellular PCSK9 Secretion Assay (ELISA)

This assay quantifies the amount of PCSK9 protein secreted by cells, providing a measure of the compound's activity in a more physiologically relevant context.

Objective: To determine the IC50 of PF-06446846 for the inhibition of PCSK9 secretion from cultured cells.

Methodology:

-

Cell Culture: Human hepatocyte-derived cells, such as Huh7, are cultured to an appropriate confluency.

-

Compound Treatment: The cells are incubated with a range of concentrations of PF-06446846 for a specified duration (e.g., overnight).[10]

-

Supernatant Collection: The cell culture supernatant, containing the secreted PCSK9, is collected.

-

ELISA: The concentration of PCSK9 in the supernatant is quantified using a sandwich ELISA kit specific for human PCSK9.[11] This typically involves the following steps:

-

Coating a microplate with a capture antibody specific to PCSK9.

-

Adding the collected supernatants and standards to the wells.

-

Incubating to allow PCSK9 to bind to the capture antibody.

-

Adding a detection antibody conjugated to an enzyme (e.g., HRP).

-

Adding a substrate that is converted by the enzyme to produce a measurable colorimetric signal.

-

Stopping the reaction and measuring the absorbance at a specific wavelength.

-

-

Data Analysis: The concentration of PCSK9 is determined by comparing the sample absorbance to a standard curve. The IC50 is then calculated.

Experimental Workflow for Selectivity Assessment

The following diagram illustrates a typical workflow for assessing the selectivity of a translational inhibitor like PF-06446846.

Caption: Workflow for assessing the selectivity of PF-06446846.

References

- 1. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Regulation of PCSK9 Expression and Function: Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cellular response to small molecules that selectively stall protein synthesis by the ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Human PCSK9(Proprotein Convertase Subtilisin/Kexin Type 9) ELISA Kit [elkbiotech.com]

An In-Depth Technical Guide to PF-06446846: Hydrochloride Salt vs. Free Base

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06446846 is a novel, orally active small molecule that selectively inhibits the translation of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9).[1][2][3][4][5] By causing the ribosome to stall during the synthesis of PCSK9, PF-06446846 effectively reduces its circulating levels, leading to a decrease in plasma low-density lipoprotein (LDL) cholesterol.[1][2][6] This technical guide provides a comprehensive comparison of the hydrochloride salt and the free base forms of PF-06446846, focusing on their physicochemical properties, relevant experimental protocols, and the underlying mechanism of action. This document is intended to serve as a valuable resource for researchers in the fields of cardiovascular disease, protein synthesis, and drug development.

Physicochemical Properties: Hydrochloride Salt vs. Free Base

The choice between a free base and a salt form of an active pharmaceutical ingredient (API) is a critical decision in drug development, impacting solubility, stability, and bioavailability. For PF-06446846, the hydrochloride salt is often the preferred form for research and development due to its enhanced stability and aqueous solubility compared to the free base.[4]

| Property | PF-06446846 Hydrochloride Salt | PF-06446846 Free Base | Reference(s) |

| Molecular Formula | C₂₂H₂₁Cl₂N₇O | C₂₂H₂₀ClN₇O | [7] |

| Molecular Weight | 470.36 g/mol | 433.89 g/mol | [7] |

| CAS Number | 1632250-50-0 | 1632250-49-7 | [7] |

| Appearance | White to beige solid powder | Not explicitly stated, likely a solid | [8] |

| Solubility | Water: 2 mg/mL (clear solution)[8], 100 mg/mL[5] DMSO: 250 mg/mL[5] | Water: Insoluble[3] DMSO: 87 mg/mL[3] Ethanol: 6 mg/mL[3] | [3][5][8] |

| Stability | More stable form, recommended for use.[4] Stock solutions can be stored at -80°C for one year. | Prone to instability.[4] | [4] |

| Biological Activity | Retains the same biological activity as the free base.[4] | Orally active inhibitor of PCSK9 translation.[3] | [3][4] |

Note: Solubility values can vary between different vendors and batches. The significant difference in aqueous solubility highlights a key advantage of the hydrochloride salt for formulation and in vitro experimental purposes.

Mechanism of Action: Ribosome Stalling

PF-06446846 exhibits a unique mechanism of action by directly targeting the ribosome during the translation of PCSK9 mRNA.[1][2][9] It selectively induces stalling of the 80S ribosome at or around codon 34 of the PCSK9 transcript.[1][2] This stalling is mediated by the interaction of PF-06446846 with the nascent polypeptide chain within the ribosomal exit tunnel.[1] This sequence-specific engagement leads to a highly selective inhibition of PCSK9 synthesis, with minimal impact on the translation of other proteins.[1][9]

Signaling Pathway Diagram

Caption: Inhibition of PCSK9 translation by PF-06446846.

Experimental Protocols

Detailed, step-by-step protocols for the synthesis and biological evaluation of PF-06446846 are proprietary. However, based on published literature, the following sections outline the general methodologies for key experiments.

Synthesis of PF-06446846 and its Hydrochloride Salt

The synthesis of PF-06446846 is described as being available in the supporting information of the primary publication by Lintner et al. (2017). While the specific details are not publicly accessible, a general approach for the synthesis of similar small molecules and subsequent salt formation would involve:

-

Multi-step organic synthesis: A convergent or linear synthetic route to construct the core scaffold of the free base. This would likely involve standard organic reactions such as amide bond formation, cross-coupling reactions, and protection/deprotection steps.

-

Purification of the free base: The crude product would be purified using techniques like column chromatography and recrystallization to obtain the pure free base.

-

Salt formation: The purified free base would be dissolved in a suitable organic solvent (e.g., methanol, ethanol). A solution of hydrochloric acid in a solvent like diethyl ether or isopropanol would be added stoichiometrically. The resulting hydrochloride salt would precipitate out of the solution and could be collected by filtration, washed with a non-polar solvent, and dried under vacuum.

PCSK9 Secretion Assay

This assay is used to determine the in vitro potency of PF-06446846 in inhibiting the secretion of PCSK9 from cultured cells.

Objective: To measure the concentration of PCSK9 in the cell culture medium following treatment with PF-06446846.

General Protocol:

-

Cell Culture: Human hepatoma cells (e.g., Huh7) are cultured in appropriate media until they reach a suitable confluency.

-

Compound Treatment: The cells are treated with various concentrations of PF-06446846 (hydrochloride salt or free base, typically dissolved in DMSO and then diluted in media). A vehicle control (DMSO) is also included.

-

Incubation: The treated cells are incubated for a specific period (e.g., 24-48 hours) to allow for PCSK9 synthesis and secretion.

-

Supernatant Collection: The cell culture supernatant is collected.

-

PCSK9 Quantification: The concentration of PCSK9 in the supernatant is quantified using a commercially available ELISA kit.

-

Data Analysis: The PCSK9 concentrations are plotted against the PF-06446846 concentrations, and the IC₅₀ value (the concentration at which 50% of PCSK9 secretion is inhibited) is calculated. PF-06446846 has been reported to have an IC₅₀ of 0.3 μM in Huh7 cells.[1][4]

Experimental Workflow Diagram

Caption: General workflow for a PCSK9 secretion assay.

Ribosome Profiling

Ribosome profiling (Ribo-seq) is a powerful technique used to obtain a genome-wide snapshot of protein translation. It was instrumental in identifying the precise stalling site of the ribosome on the PCSK9 mRNA induced by PF-06446846.

Objective: To map the positions of ribosomes on mRNAs in cells treated with PF-06446846.

General Protocol:

-

Cell Treatment and Lysis: Cells (e.g., Huh7) are treated with PF-06446846 or a vehicle control. Translation is then arrested using an inhibitor like cycloheximide, and the cells are lysed.

-

Nuclease Digestion: The cell lysate is treated with RNase I to digest the mRNA that is not protected by ribosomes. This results in ribosome-protected fragments (RPFs) of mRNA.

-

Ribosome Isolation: The 80S monosomes containing the RPFs are isolated by sucrose density gradient centrifugation.

-

RNA Extraction: The RPFs are extracted from the isolated ribosomes.

-

Library Preparation: The RPFs are converted into a cDNA library for high-throughput sequencing. This involves ligation of adapters to the 3' and 5' ends, reverse transcription, and PCR amplification.

-

Sequencing: The cDNA library is sequenced using a next-generation sequencing platform.

-

Data Analysis: The sequencing reads are aligned to a reference genome or transcriptome. The density of reads along the transcripts reveals the positions of the stalled ribosomes. For PF-06446846, an accumulation of reads is observed around codon 34 of the PCSK9 mRNA.[1]

In Vivo Efficacy

In vivo studies in rats have demonstrated the oral activity of PF-06446846. Daily oral administration of PF-06446846 resulted in a dose-dependent reduction in plasma PCSK9 levels.[1] This reduction in PCSK9 was accompanied by a significant decrease in total plasma cholesterol and LDL cholesterol levels.[1] These findings confirm that the mechanism of action observed in vitro translates to a therapeutically relevant effect in a preclinical animal model.

Conclusion

PF-06446846 represents a promising pharmacological tool and a potential therapeutic lead for the management of hypercholesterolemia. Its unique mechanism of selectively inhibiting PCSK9 translation through ribosome stalling opens up new avenues for targeting proteins that have been traditionally considered "undruggable." The hydrochloride salt of PF-06446846 is the preferred form for research due to its superior aqueous solubility and stability compared to the free base. This technical guide provides a foundational understanding of PF-06446846, which should aid researchers in designing and interpreting experiments aimed at further elucidating its biological effects and therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. A new method for measurement of total plasma PCSK9: clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: PF-06446846 Solubility and Stability in DMSO

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06446846 is a potent and selective small-molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9) translation.[1][2][3][4] It acts by inducing ribosome stalling during the synthesis of PCSK9, thereby reducing its levels and subsequently increasing the abundance of low-density lipoprotein receptors (LDLR) on the cell surface, which enhances the clearance of low-density lipoprotein cholesterol (LDL-C).[3] This mechanism of action makes PF-06446846 a valuable tool for research in cardiovascular diseases and cholesterol metabolism.[3] Accurate and reproducible in vitro and in vivo studies rely on the correct preparation and storage of PF-06446846 solutions. Dimethyl sulfoxide (DMSO) is a common solvent for this compound. These application notes provide detailed information on the solubility and stability of PF-06446846 in DMSO, along with protocols for its preparation and storage.

Data Presentation

Solubility of PF-06446846 in DMSO

The solubility of PF-06446846 in DMSO can vary between different forms of the compound (e.g., free base vs. hydrochloride salt) and can be influenced by factors such as the purity of the compound, the water content of the DMSO, and the temperature.[5] It is crucial to use fresh, anhydrous DMSO for optimal solubility.[5]

| Compound Form | Concentration (mg/mL) | Molar Concentration (mM) | Notes |

| PF-06446846 | 87 | 200.51 | Use fresh DMSO as moisture can reduce solubility.[5][6] |

| PF-06446846 hydrochloride | 100 | 212.61 | Warming to 60°C and ultrasonication can aid dissolution.[2] |

| PF-06446846 hydrochloride | 250 | 531.52 | Warming to 37°C and ultrasonication can aid dissolution.[1][4] |

Stability and Storage of PF-06446846 in DMSO

Proper storage of PF-06446846 stock solutions in DMSO is critical to maintain its biological activity and ensure the reproducibility of experimental results. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[5]

| Storage Temperature | Duration | Recommendations |

| -20°C | Up to 1 month[5] to 1 year[2] | Store in tightly sealed vials to prevent moisture absorption.[2] |

| -80°C | Up to 1 year[5] to 2 years[2] | Preferred for long-term storage to ensure maximum stability.[2] |

Experimental Protocols

Protocol 1: Preparation of a PF-06446846 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of PF-06446846 hydrochloride (MW: 470.35 g/mol ) in DMSO.

Materials:

-

PF-06446846 hydrochloride powder

-

Anhydrous, sterile DMSO

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Water bath or heat block

-

Ultrasonic bath

Procedure:

-

Equilibrate the PF-06446846 hydrochloride powder and anhydrous DMSO to room temperature.

-

Weigh out the desired amount of PF-06446846 hydrochloride. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.70 mg.

-

Add the appropriate volume of DMSO to the powder. For a 10 mM solution, add 1 mL of DMSO to 4.70 mg of the compound.

-

Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

-

If the compound is not fully dissolved, warm the solution to 37°C for 5-10 minutes.[1][4]

-

For enhanced solubility, place the tube in an ultrasonic bath for 5-10 minutes.[1][4]

-

Visually inspect the solution to ensure it is clear and free of particulates.

-

Aliquot the stock solution into smaller, single-use volumes in sterile tubes.

-

Store the aliquots at -20°C or -80°C as recommended in the stability table.

Protocol 2: Assessment of PF-06446846 Solubility in DMSO

This protocol outlines a general method to determine the solubility of PF-06446846 in DMSO.

Materials:

-

PF-06446846

-

Anhydrous DMSO

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Prepare a series of saturated solutions by adding an excess amount of PF-06446846 to a known volume of DMSO in several vials.

-

Tightly seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, carefully centrifuge the vials to pellet the undissolved solid.

-

Collect a precise aliquot from the supernatant of each vial, ensuring no solid material is transferred.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the HPLC detector.

-

Analyze the diluted samples by a validated HPLC method to determine the concentration of PF-06446846.

-

The average concentration from the replicate samples represents the solubility of PF-06446846 in DMSO at the specified temperature.

Visualizations

Mechanism of Action: PF-06446846 Inhibition of PCSK9 Translation

Caption: Mechanism of PF-06446846 action on PCSK9 translation.

Experimental Workflow: Preparing and Storing PF-06446846 in DMSO

Caption: Workflow for preparing and storing PF-06446846 DMSO solutions.

References

Application Notes and Protocols for In Vivo Dosing of PF-06446846 in Rats

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the in vivo administration of PF-06446846 to rats, based on established preclinical studies. PF-06446846 is a novel small molecule that selectively inhibits the translation of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), a key regulator of low-density lipoprotein cholesterol (LDL-C) levels.[1][2] By inducing ribosomal stalling during the synthesis of PCSK9, PF-06446846 effectively reduces its circulating levels, leading to a decrease in plasma cholesterol.[1][3] This document outlines the dosing regimen, formulation, and expected pharmacodynamic effects to guide researchers in designing their in vivo studies.

Introduction

PCSK9 is a protein that plays a critical role in cholesterol homeostasis by promoting the degradation of the LDL receptor (LDLR). Inhibition of PCSK9 has emerged as a validated therapeutic strategy for lowering LDL-C. PF-06446846 represents a unique approach to PCSK9 inhibition by targeting its synthesis at the translational level.[1][3] This compound selectively causes the ribosome to stall during the elongation of the PCSK9 nascent peptide chain, thereby preventing the formation of the full-length protein.[1] Preclinical studies in rats have demonstrated the efficacy of orally administered PF-06446846 in reducing plasma PCSK9 and total cholesterol levels.[1]

Signaling Pathway of PF-06446846

Caption: Mechanism of action of PF-06446846.

Experimental Protocol

Animal Model

-

Species: Rat

-

Strain: Sprague-Dawley

-

Sex: Male

-

Age: 6-8 weeks at the start of dosing

Dosing Regimen

-

Compound: PF-06446846

-

Route of Administration: Oral gavage

-

Dose Levels: 5, 15, and 50 mg/kg

-

Frequency: Once daily

-

Duration: 14 consecutive days

-

Vehicle: A 0.5% (w/v) solution of methylcellulose in water.

Formulation Preparation (Example for a 10 mL solution at 5 mg/mL)

-

Weigh 50 mg of PF-06446846.

-

Weigh 50 mg of methylcellulose.

-

Add the methylcellulose to 10 mL of purified water.

-

Stir until the methylcellulose is fully dissolved. This may require gentle heating.

-

Add the PF-06446846 to the methylcellulose solution.

-

Vortex and/or sonicate until a homogenous suspension is achieved.

-

Prepare fresh daily.

Experimental Workflow

Caption: Workflow for in vivo rat study of PF-06446846.

Quantitative Data Summary

The following tables summarize the reported effects of PF-06446846 on plasma PCSK9 and cholesterol levels in rats following oral administration.

Table 1: Effect of PF-06446846 on Plasma PCSK9 Levels in Rats

| Dose Group | Time Point | Mean PCSK9 Reduction vs. Vehicle (%) |

| Single Dose (Day 1) | ||

| 5 mg/kg | 6h | ~25% |

| 15 mg/kg | 6h | ~40% |

| 50 mg/kg | 6h | ~60% |

| Repeat Dose (Day 12) | ||

| 5 mg/kg | 6h | ~30% |

| 15 mg/kg | 6h | ~50% |

| 50 mg/kg | 6h | ~70% |

Data are approximate values derived from published graphical representations and are intended for illustrative purposes.

Table 2: Effect of 14-Day PF-06446846 Dosing on Plasma Cholesterol in Rats (measured on Day 15)

| Dose Group | Mean Total Cholesterol Reduction vs. Vehicle (%) | Mean LDL-C Reduction vs. Vehicle (%) |

| 5 mg/kg | Not Statistically Significant | Not Statistically Significant |

| 15 mg/kg | Not Statistically Significant | Not Statistically Significant |

| 50 mg/kg | ~30% (Statistically Significant) | ~58% (Statistically Significant) |

Safety and Tolerability

In the 14-day rat study, PF-06446846 was generally well-tolerated. At the 50 mg/kg dose, a slight decrease in food consumption (11-13% relative to vehicle) was observed, which did not result in changes to body weight.

Conclusion

PF-06446846 is a potent and selective inhibitor of PCSK9 translation that demonstrates significant cholesterol-lowering effects in rats when administered orally. The provided protocol, based on published literature, offers a framework for conducting further preclinical evaluations of this compound. Researchers should adhere to appropriate institutional guidelines for animal care and use when implementing these protocols.

References

- 1. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain | PLOS Biology [journals.plos.org]

- 3. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ribosome Profiling with PF-06446846 Treatment

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for performing ribosome profiling experiments on mammalian cells treated with PF-06446846, a selective inhibitor of protein translation. It includes comprehensive methodologies, data presentation in tabular format, and visual diagrams to elucidate the experimental workflow and the underlying biological pathways.

Introduction

Ribosome profiling, or Ribo-seq, is a powerful technique used to obtain a genome-wide snapshot of protein translation. It provides insights into which mRNAs are being actively translated and at what density, offering a more dynamic view of gene expression than transcriptomics alone. PF-06446846 is a small molecule that selectively stalls ribosomes on a limited number of transcripts, most notably Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9).[1][2][3] By combining ribosome profiling with PF-06446846 treatment, researchers can precisely map the sites of ribosome stalling and quantify the impact of this compound on the translation of specific mRNAs.

Mechanism of Action of PF-06446846

PF-06446846 exerts its effect by binding to the exit tunnel of the 80S ribosome.[4] This binding is dependent on the amino acid sequence of the nascent polypeptide chain emerging from the ribosome.[1] For specific sequences, such as that of PCSK9, the binding of PF-06446846 induces a conformational change that stalls the ribosome, halting translation elongation.[1][2][5] A primary stall site for PF-06446846 on PCSK9 mRNA has been identified around codon 34.[1][2][5] This selective inhibition of translation makes PF-06446846 a valuable tool for studying the regulation of specific genes and a potential therapeutic agent.

Quantitative Data Summary

The following table summarizes the quantitative effects of PF-06446846 on the translation of select transcripts as determined by ribosome profiling in Huh7 cells.

| Gene Symbol | Treatment Concentration | Treatment Time | Observed Effect on Translation | Reference |

| PCSK9 | 1.5 µM | 10 min | Significant ribosome stalling at codon 34 | [1] |

| PCSK9 | 1.5 µM | 1 hour | Pronounced ribosome stalling at codon 34 | [1] |

| FAM13B | 1.5 µM | 1 hour | Potent inhibition of translation | [6] |

| HSD17B11 | 1.5 µM | 1 hour | Potent inhibition of translation | [6] |

| CNPY4 | 1.5 µM | 1 hour | Minimally affected | [6] |

| TM4SF4 | 1.5 µM | 1 hour | Minimally affected | [6] |

| DHFRL1 | 1.5 µM | 1 hour | Minimally affected | [6] |

Experimental Protocols

This protocol outlines the key steps for conducting a ribosome profiling experiment with PF-06446846 treatment in mammalian cells.

I. Cell Culture and PF-06446846 Treatment

-

Cell Line: Huh7 cells are a suitable model system for studying the effects of PF-06446846 on PCSK9 translation.

-

Culture Conditions: Culture Huh7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

PF-06446846 Preparation: Prepare a stock solution of PF-06446846 in DMSO. The final concentration of DMSO in the cell culture medium should not exceed 0.1%.

-

Treatment: When cells reach 70-80% confluency, treat them with PF-06446846 at a final concentration of 1.5 µM for the desired duration (e.g., 10 minutes or 1 hour). A vehicle control (DMSO) should be run in parallel.

-

Translation Arrest: Prior to harvesting, add cycloheximide (CHX) to the culture medium to a final concentration of 100 µg/mL and incubate for 1 minute at 37°C to arrest translating ribosomes.

II. Cell Lysis and Ribosome Footprint Generation

-

Harvesting: Aspirate the media and wash the cells twice with ice-cold PBS containing 100 µg/mL CHX.

-

Lysis: Lyse the cells in an appropriate lysis buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1% Triton X-100, 100 µg/mL CHX, and RNase inhibitors).

-

Nuclease Digestion: Treat the lysate with RNase I to digest mRNA that is not protected by ribosomes. The optimal concentration of RNase I should be determined empirically for the specific cell type and lysate concentration.

-

Ribosome Isolation: Stop the digestion by adding an RNase inhibitor. Isolate the 80S monosomes containing the ribosome-protected mRNA fragments (footprints) by sucrose density gradient centrifugation or size-exclusion chromatography.

III. Library Preparation and Sequencing

-

RNA Extraction: Extract the RNA from the isolated monosome fraction.

-

Size Selection: Isolate the ribosome footprints (typically 28-34 nucleotides in length) by denaturing polyacrylamide gel electrophoresis (PAGE).

-

Library Preparation:

-

Ligate adaptors to the 3' and 5' ends of the RNA footprints.

-

Perform reverse transcription to convert the RNA footprints into cDNA.

-

Amplify the cDNA library by PCR.

-

-

Sequencing: Sequence the prepared library using a high-throughput sequencing platform.

IV. Data Analysis

-

Quality Control: Perform quality control checks on the raw sequencing reads.

-

Adaptor Trimming: Remove adaptor sequences from the reads.

-

Alignment: Align the trimmed reads to the reference genome and transcriptome.

-

P-site Determination: Determine the precise location of the ribosomal P-site for each footprint.

-

Quantification: Calculate the density of ribosome footprints on each transcript.

-

Differential Expression Analysis: Identify transcripts with significant changes in ribosome occupancy between PF-06446846-treated and control samples.

-

Stall Site Identification: Analyze the distribution of ribosome footprints to identify specific sites of ribosome stalling.

Visualizations

Signaling Pathway of PF-06446846 Action

References

- 1. Ribosome Profiling Protocol - CD Genomics [cd-genomics.com]

- 2. The ribosome profiling strategy for monitoring translation in vivo by deep sequencing of ribosome-protected mRNA fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Riboseq-flow: A streamlined, reliable pipeline for ribosome profiling data analysis and quality control - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioinformatics Workflow and Tools for Ribosome Profiling - CD Genomics [cd-genomics.com]

- 6. Cellular response to small molecules that selectively stall protein synthesis by the ribosome - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for PF-06446846 in HeLa and Huh7 Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06446846 is a potent and highly selective small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9) translation.[1][2] Unlike traditional monoclonal antibody therapies that target the secreted PCSK9 protein, PF-06446846 acts intracellularly by binding to the human ribosome and stalling the translation of PCSK9 mRNA.[3][4][5] This unique mechanism of action makes it a valuable tool for studying cholesterol homeostasis and a potential therapeutic agent for hypercholesterolemia.[3][5][6] These application notes provide detailed protocols for utilizing PF-06446846 in two commonly used human cell lines: HeLa, a cervical cancer cell line, and Huh7, a human hepatoma cell line that endogenously expresses PCSK9.

Mechanism of Action

PF-06446846 selectively inhibits the translation of a small subset of proteins, with PCSK9 being a primary target.[3][6] The molecule binds within the ribosome exit tunnel, interacting with the nascent polypeptide chain of specific proteins.[4][5] In the case of PCSK9, this interaction induces the ribosome to stall at approximately codon 34 of the mRNA transcript.[1][3][6] This stalling prevents the synthesis of the full-length, functional PCSK9 protein, leading to its depletion. The consequence of reduced PCSK9 levels is an increase in the cell surface expression of low-density lipoprotein receptors (LDLR), enhancing the clearance of LDL cholesterol from the extracellular environment.[5]

Data Presentation

The following tables summarize the quantitative data for PF-06446846 in HeLa and Huh7 cell lines based on published literature.

Table 1: In Vitro Activity of PF-06446846 in Huh7 Cells

| Parameter | Cell Line | Value | Reference |

| IC50 for PCSK9 Secretion | Huh7 | 0.3 µM | [1][7][8] |

| IC50 for PCSK9(1–35)-luciferase expression | Huh7 | 2 µM | [7] |

| Ribosome Profiling Concentration | Huh7 | 1.5 µM | [9] |

| SILAC Proteomics Concentrations | Huh7 | 0.25 µM and 1.25 µM | [6] |

Table 2: In Vitro Activity of PF-06446846 in HeLa Cells

| Parameter | Cell Line | Concentration | Effect | Reference |

| Cell-Free Translation Assay | HeLa | 50 µM | Inhibition of PCSK9-luciferase fusion constructs | [6] |

| Cell Proliferation Assay | HeLa | 100 µM | Clear effect on cell proliferation | [10] |

Experimental Protocols

Protocol 1: Determination of PCSK9 Secretion Inhibition in Huh7 Cells

This protocol is designed to quantify the effect of PF-06446846 on the secretion of PCSK9 from Huh7 cells.

Materials:

-

Huh7 cells

-

Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

PF-06446846 (and its hydrochloride salt)[1]

-

DMSO (for stock solution)

-

96-well cell culture plates

-

Human PCSK9 ELISA kit

-

Plate reader

Procedure:

-

Cell Seeding: Seed Huh7 cells in a 96-well plate at a density that will result in 80-90% confluency at the time of treatment.

-

Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Preparation: Prepare a stock solution of PF-06446846 in DMSO.[11] Serially dilute the stock solution in a complete growth medium to achieve the desired final concentrations for the dose-response curve (e.g., 0.01 µM to 10 µM). Include a vehicle control (DMSO only).

-

Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of PF-06446846 or vehicle control.

-

Overnight Incubation: Incubate the treated cells overnight at 37°C.[12]

-

Supernatant Collection: Carefully collect the cell culture supernatant from each well.

-

PCSK9 Quantification: Quantify the amount of secreted PCSK9 in the supernatant using a human PCSK9 ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Generate a dose-response curve by plotting the percentage of PCSK9 inhibition against the log concentration of PF-06446846. Calculate the IC50 value from this curve.

Protocol 2: Cell-Free Translation Assay using HeLa Cell Lysate

This protocol assesses the direct inhibitory effect of PF-06446846 on the translation of a specific mRNA transcript in a cell-free system.

Materials:

-

HeLa cell S100 extract (or a commercial HeLa-based cell-free translation system)

-

mRNA encoding a PCSK9-luciferase fusion protein[6]

-

mRNA encoding luciferase alone (as a control)[6]

-

PF-06446846

-

DMSO

-

Amino acid mixture

-

Energy regenerating system (ATP, GTP, creatine phosphate, creatine kinase)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

mRNA Preparation: In vitro transcribe and purify the mRNAs for the PCSK9-luciferase fusion and luciferase control.

-

Compound Preparation: Prepare a stock solution of PF-06446846 in DMSO. Dilute to the desired final concentration (e.g., 50 µM) in the reaction buffer.[6] Include a vehicle control.

-

Reaction Setup: In a microfuge tube on ice, combine the HeLa cell lysate, amino acid mixture, energy regenerating system, and either PF-06446846 or vehicle control.

-

Initiation of Translation: Add the specific mRNA to each reaction tube to initiate translation.

-

Incubation: Incubate the reactions at 30°C for a specified time (e.g., 60-90 minutes).

-

Luciferase Assay: Stop the reaction and measure the luciferase activity using a luciferase assay reagent and a luminometer, following the manufacturer's protocol.

-

Data Analysis: Compare the luciferase activity in the presence and absence of PF-06446846 for both the PCSK9-luciferase and the luciferase-only constructs. A significant reduction in luminescence for the PCSK9-fusion construct in the presence of the compound, with little to no effect on the luciferase-only control, indicates specific inhibition.

Protocol 3: Analysis of Target Engagement by Ribosome Profiling in Huh7 Cells

Ribosome profiling (Ribo-seq) is a powerful technique to obtain a global snapshot of translated mRNAs and to map the precise locations of ribosomes on these transcripts. This can be used to confirm the stalling of ribosomes at a specific site on the PCSK9 mRNA.

Materials:

-

Huh7 cells

-

PF-06446846 (1.5 µM final concentration)[9]

-

Cycloheximide

-

RNase I

-

Sucrose density gradient ultracentrifugation equipment

-

Library preparation kit for next-generation sequencing

-

Next-generation sequencer

Procedure:

-

Cell Treatment: Treat Huh7 cells with 1.5 µM PF-06446846 or vehicle for a short duration (e.g., 10 minutes to 1 hour).[9]

-

Translation Arrest: Add cycloheximide to the culture medium to arrest translating ribosomes.

-

Cell Lysis: Lyse the cells under conditions that preserve ribosome-mRNA complexes.

-

Nuclease Digestion: Treat the lysate with RNase I to digest any mRNA that is not protected by ribosomes.

-

Ribosome Isolation: Isolate the 80S monosomes (containing the ribosome-protected mRNA fragments) by sucrose density gradient ultracentrifugation.

-

RNA Extraction: Extract the RNA fragments (ribosome footprints) from the isolated monosomes.

-

Library Preparation and Sequencing: Prepare a sequencing library from the extracted RNA footprints and perform deep sequencing.

-

Data Analysis: Align the sequencing reads to a reference genome/transcriptome. An accumulation of reads at a specific codon (around codon 34) of the PCSK9 transcript in the PF-06446846-treated sample compared to the control is indicative of ribosome stalling.[9]

Concluding Remarks

PF-06446846 offers a unique tool for investigating the regulation of PCSK9 and its role in cholesterol metabolism. The protocols outlined above provide a framework for studying its effects in HeLa and Huh7 cell lines. Researchers should optimize these protocols for their specific experimental conditions and endpoints. The high selectivity and oral availability of this compound also underscore its potential for further preclinical and clinical development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural basis for selective stalling of human ribosome nascent chain complexes by a drug-like molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New drug strategy: target the ribosome to halt protein production | Pfizer [pfizer.com]

- 6. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

- 10. medkoo.com [medkoo.com]

- 11. PF-06446846 | TargetMol [targetmol.com]

- 12. Cellular response to small molecules that selectively stall protein synthesis by the ribosome - PMC [pmc.ncbi.nlm.nih.gov]

Measuring PF-06446846-Induced Ribosome Stalling: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for measuring ribosome stalling induced by PF-06446846, a small molecule that selectively inhibits the translation of a subset of proteins. PF-06446846 binds within the ribosomal exit tunnel, and in a nascent polypeptide-dependent manner, induces translational arrest.[1][2][3] The primary target of this compound is Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), a key regulator of plasma low-density lipoprotein cholesterol (LDL-C) levels.[2][4] Understanding and quantifying the ribosome stalling effect of PF-06446846 is crucial for its development as a therapeutic agent and for discovering other compounds with similar mechanisms of action. This guide outlines two primary methodologies: Ribosome Profiling (Ribo-seq) for a genome-wide view of translational changes and in vitro translation assays for specific, targeted validation.

Introduction to PF-06446846 and Ribosome Stalling

PF-06446846 is a drug-like small molecule that represents a novel class of translation inhibitors. Unlike many antibiotics that broadly target ribosome function, PF-06446846 exhibits remarkable selectivity, stalling ribosomes on only a small number of transcripts.[2][5] Its mechanism of action involves binding to a eukaryotic-specific pocket within the ribosome exit tunnel, formed by the 28S ribosomal RNA.[1] This binding event, contingent on the sequence of the nascent polypeptide chain passing through the tunnel, alters the path of the nascent chain and arrests the ribosome in a rotated state of translocation.[1][3] This leads to the improper docking of the peptidyl-tRNA in the peptidyl transferase center, thereby halting translation elongation.[1] For its primary target, PCSK9, PF-06446846 induces ribosome stalling at or around codon 34.[2][4]

The selective nature of PF-06446846-induced ribosome stalling opens up new avenues for therapeutic intervention, particularly for targeting proteins that are otherwise considered "undruggable."[2][5] Accurate and robust methods to measure this stalling are therefore essential for advancing this field of research.

Key Experimental Approaches to Measure Ribosome Stalling

Two powerful techniques are predominantly used to investigate PF-06446846-induced ribosome stalling:

-

Ribosome Profiling (Ribo-seq): A high-throughput sequencing technique that provides a "snapshot" of all ribosome positions on mRNA across the entire transcriptome. This method can identify the precise locations of stalled ribosomes and quantify the extent of stalling on a global scale.

-

In Vitro Translation Assays: These cell-free systems allow for the controlled expression of specific mRNA transcripts in the presence of the compound of interest. They are invaluable for validating the stalling effect on a particular transcript and for dissecting the sequence-specific requirements for stalling.

Data Presentation: Summary of Quantitative Data

The following table summarizes the types of quantitative data that can be obtained from the described experimental protocols.

| Parameter | Ribosome Profiling (Ribo-seq) | In Vitro Translation Assay | Description |

| Stall Site Identification | Codon-level resolution of ribosome occupancy peaks. | Not directly applicable for precise site identification. | Ribo-seq can pinpoint the exact codons where ribosomes accumulate in the presence of PF-06446846. |

| Stalling Score/Ratio | Ratio of ribosome footprint density at the stall site in treated vs. untreated samples. | N/A | A quantitative measure of the increase in ribosome occupancy at a specific location. |

| Translational Efficiency (TE) | Ratio of Ribo-seq reads to mRNA-seq reads for each gene. | N/A | Indicates the change in protein synthesis rate for each gene upon treatment. |

| Protein Expression Inhibition | Inferred from TE changes. | IC50 value (concentration of PF-06446846 causing 50% inhibition of protein synthesis). | Direct measurement of the reduction in the synthesis of a specific protein. |

Experimental Protocols

Protocol 1: Ribosome Profiling (Ribo-seq)

This protocol is adapted from established methods and is designed to identify genome-wide ribosome stalling events induced by PF-06446846.

1. Cell Culture and Treatment:

-

Culture cells of interest (e.g., Huh7 human hepatoma cells) to ~80% confluency.

-